REACTION_SMILES
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[CH3:20][CH:21]([CH2:22][OH:23])[CH3:24].[Cl:1][c:2]1[cH:3][cH:4][c:5]([N+:9](=[O:10])[O-:11])[c:6]([NH2:7])[cH:8]1.[NH3:12].[SH:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[c:2]1([S:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:3][cH:4][c:5]([N+:9](=[O:10])[O-:11])[c:6]([NH2:7])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccccc1
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Name
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Type
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product
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Smiles
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Nc1cc(Sc2ccccc2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |